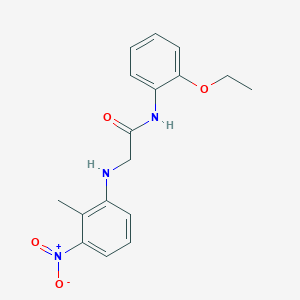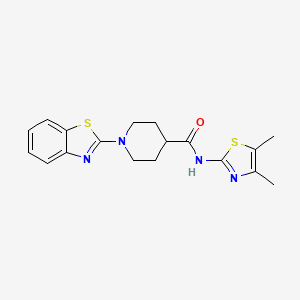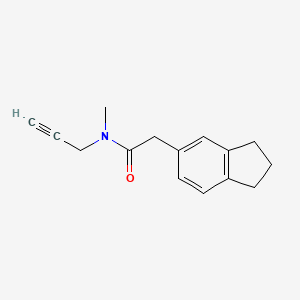
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a nitro group, and a methyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide typically involves the following steps:
Acylation: The reaction of the nitrated aniline with an acylating agent to form the acetamide.
The reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethoxyphenyl)-2-(2-methyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-chloroanilino)acetamide: Contains a chloro group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-hydroxyanilino)acetamide: Features a hydroxy group in place of the nitro group.
Uniqueness
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the ethoxy, methyl, and nitro groups in the same molecule provides a unique profile of properties that can be exploited for various applications.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16-10-5-4-7-14(16)19-17(21)11-18-13-8-6-9-15(12(13)2)20(22)23/h4-10,18H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCSKOPAPHBTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,5-dimethyl-N-prop-2-ynyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7672799.png)

![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672825.png)
![4-[[1-(4-Chlorophenyl)pyrazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672838.png)
![5-[(N-ethylanilino)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7672839.png)
![5-Fluoro-1-[2-(3-methoxyphenoxy)ethyl]pyridin-2-one](/img/structure/B7672845.png)

![[2-[(4-Hydroxy-3,5-dimethylphenyl)methylamino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7672864.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-methoxyethyl)acetamide](/img/structure/B7672869.png)
![N-[(3-bromophenyl)methyl]-1-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B7672876.png)

![4-[(4-Fluoro-2-methylphenyl)methylsulfonyl]butanenitrile](/img/structure/B7672887.png)
![5-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B7672889.png)
![N-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7672895.png)
